molecular formula C18H22N2O3S B2712046 4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946327-70-4

4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2712046
CAS No.: 946327-70-4
M. Wt: 346.45
InChI Key: XBKWJKZMOLFDIL-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group, a morpholino group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction, where the benzamide is reacted with morpholine under basic conditions.

    Attachment of the Thiophene Ring:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: 4-hydroxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide.

    Reduction: 4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzylamine.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(2-morpholinoethyl)benzamide: Lacks the thiophene ring, which may affect its binding properties and biological activity.

    N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide: Lacks the methoxy group, which may influence its chemical reactivity and interactions.

    4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide: Lacks the morpholino group, potentially altering its solubility and pharmacokinetic properties.

Uniqueness

4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxy group, morpholino group, and thiophene ring allows for diverse interactions and applications, making it a valuable compound in various research fields.

Biological Activity

4-Methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential bioactive properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a methoxy group and a morpholino substituent attached to a thiophene ring. Its structure can be represented as follows:

C18H22N2O3S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

This configuration allows for unique interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The morpholino group enhances solubility and membrane permeability, while the thiophene ring facilitates π-π stacking interactions with aromatic residues in proteins. These interactions may modulate enzyme or receptor activity, leading to various biological effects.

Antimicrobial Properties

Research indicates that derivatives of benzamide compounds, including this compound, exhibit antimicrobial activities. A study highlighted that similar compounds showed effectiveness against various pathogens by disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Antiviral Activity

Compounds structurally related to this compound have demonstrated antiviral properties. For instance, N-phenylbenzamide derivatives have been shown to exert broad-spectrum antiviral effects against viruses such as HIV and hepatitis B virus (HBV). The mechanism involves increasing intracellular levels of APOBEC3G, which inhibits viral replication .

Anticancer Potential

The compound is also being explored for its anticancer properties. Studies have shown that certain benzamide derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation . The presence of the thiophene ring may enhance these effects by stabilizing interactions with cancer-related targets.

Case Studies and Experimental Data

  • Antiviral Efficacy : In vitro studies evaluating the efficacy of similar compounds against HBV revealed significant inhibition of viral replication. The concentration required to achieve 50% inhibition (IC50) was determined, showcasing the potential therapeutic index of these derivatives .
  • Cytotoxicity Assessments : Cytotoxicity assays conducted on various cancer cell lines indicated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable safety profile for further development .

Comparative Analysis

To better understand the uniqueness and efficacy of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure SimilarityBiological ActivityIC50 (µM)
4-Methyl-N-(2-piperidino-2-(thiophen-3-yl)ethyl)benzamideSimilar core structureModerate antimicrobial25
4-Methoxy-N-(2-morpholino-2-(furan-3-yl)ethyl)benzamideFuran instead of thiopheneAntiviral activity against HBV15
This compoundTarget compoundHigh anticancer potentialTBD

Properties

IUPAC Name

4-methoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-22-16-4-2-14(3-5-16)18(21)19-12-17(15-6-11-24-13-15)20-7-9-23-10-8-20/h2-6,11,13,17H,7-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKWJKZMOLFDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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